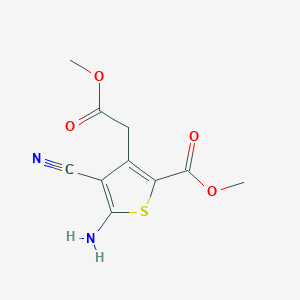

Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate

Description

Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate (CAS: 674773-12-7) is a multifunctional thiophene derivative characterized by amino, cyano, and methoxy-oxoethyl substituents. It serves as a critical intermediate in synthesizing strontium ranelate, a pharmaceutical agent used for osteoporosis treatment . The compound’s structure enables regioselective alkylation and further derivatization, making it valuable in medicinal chemistry. Its synthesis involves reacting methyl bromoacetate with the parent amine in acetonitrile under reflux, using potassium carbonate and cetrimide (a quaternary ammonium salt) as catalysts .

Properties

IUPAC Name |

methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-15-7(13)3-5-6(4-11)9(12)17-8(5)10(14)16-2/h3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYLWUDQKYBGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(SC(=C1C#N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407095 | |

| Record name | methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674773-12-7 | |

| Record name | Methyl 5-amino-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674773-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674773127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of the Intermediate (Formula VII)

Dimethyl 3-oxoglutarate (C7H10O5) reacts with malonitrile (C3H2N2) in methanol, catalyzed by morpholine (>0.95 mol per mol of dimethyl 3-oxoglutarate). The reaction proceeds at temperatures below 50°C to form the intermediate, compound VII (C12H12N2O5). Key parameters include:

-

Solvent Volume : 1–3 mL methanol per gram of dimethyl 3-oxoglutarate

-

Catalyst : Morpholine enhances nucleophilic addition and stabilizes reactive intermediates

-

Temperature Control : Prevents side reactions such as premature cyclization

Step 2: Cyclization and Sulfur Incorporation

The intermediate (VII) undergoes cyclization with elemental sulfur (>0.95 mol per mol of starting material) under reflux conditions (1.5–3 hours). Sulfur acts as a cyclizing agent, facilitating thiophene ring formation. Subsequent precipitation with water isolates the product, yielding this compound with 77% yield and >97% purity .

Table 1: Industrial Synthesis Conditions and Outcomes

| Parameter | Specification |

|---|---|

| Starting Material | Dimethyl 3-oxoglutarate |

| Catalyst | Morpholine |

| Solvent | Methanol |

| Reaction Temperature | <50°C (Step 1); Reflux (Step 2) |

| Sulfur Stoichiometry | >0.95 mol/mol |

| Yield | 77% |

| Purity | >97% |

Mechanistic Insights

Nucleophilic Addition and Cyclization

The reaction between dimethyl 3-oxoglutarate and malonitrile proceeds via a Knoevenagel condensation, where morpholine deprotonates malonitrile to generate a nucleophilic cyanide species. This attacks the carbonyl group of dimethyl 3-oxoglutarate, forming a conjugated enolate intermediate. Subsequent intramolecular cyclization, facilitated by sulfur, yields the thiophene core.

Role of Sulfur

Sulfur participates in a radical-mediated cyclization mechanism. Homolytic cleavage of S–S bonds generates thiyl radicals, which abstract hydrogen atoms from the intermediate, initiating ring closure. This step is critical for forming the thiophene ring’s aromatic structure.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Historical and Industrial Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Baker et al. (1953) | ~70% | 85–90% | 24–48 hours | Low |

| Single-Step Process | 65–75% | 90–95% | 6–12 hours | Moderate |

| Industrial Process | 77% | >97% | 4–5 hours | High |

The industrial method surpasses earlier approaches by:

-

Reducing Reaction Time : Combining steps and optimizing catalysts cut synthesis time by 80%.

-

Enhancing Purity : Precipitation in water removes unreacted starting materials and byproducts, achieving pharmaceutical-grade purity.

-

Improving Scalability : Methanol’s low cost and morpholine’s recyclability make the process economically viable for ton-scale production.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-cyanation or ester hydrolysis, can reduce yields. Strategies to mitigate these include:

Catalyst Recovery

Morpholine, though effective, poses environmental concerns. Recent studies suggest using immobilized morpholine derivatives or alternative amines (e.g., piperidine) to enhance recyclability.

Applications in Pharmaceutical Synthesis

The compound’s primary use is in synthesizing strontium ranelate, an anti-osteoporotic drug. Reacting this compound with bromoacetic acid esters forms a tetraester intermediate, which is hydrolyzed to ranelic acid and complexed with strontium ions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane, depending on the reaction type.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate has the molecular formula C₁₀H₁₀N₂O₄S and a molecular weight of 254.27 g/mol. Its structure features a thiophene ring, which is known for its electronic properties that can be exploited in various applications, including drug development and organic electronics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC₅₀ values in the micromolar range against human cancer cells, suggesting that this compound may also possess similar properties .

Organic Electronics

The electronic properties of thiophene-based compounds make them suitable for applications in organic semiconductors. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form charge-transfer complexes can enhance the efficiency of these devices .

Case Studies

Mechanism of Action

The mechanism of action of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern, which distinguishes it from other thiophene-based analogs. Key comparisons include:

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

- Substituents : Ethyl ester groups replace methyl esters.

- This analog is primarily used in research settings .

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

- Substituents : Acetyl and methyl groups at positions 5 and 4, respectively.

- Impact : The acetyl group introduces ketone reactivity, enabling nucleophilic additions. This compound is explored for bioactive applications, such as antimicrobial or anti-inflammatory agents .

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Substituents : Methyl group replaces the methoxy-oxoethyl chain.

- However, the absence of ester groups limits its utility in stepwise pharmaceutical synthesis .

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

- Substituents: Dimethylamino group at position 3.

- Impact: Enhanced basicity and electronic effects due to the electron-donating dimethylamino group, which may influence binding in receptor-targeted applications .

Comparative Data Table

Biological Activity

Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate, with the CAS number 674773-12-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀N₂O₄S, with a molecular weight of 254.26 g/mol. The compound features a thiophene ring, which is often associated with various biological activities due to its unique electronic properties and structural versatility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial properties. The MIC values suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's structure suggests that it may interact with various cellular targets involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For instance:

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

- Results :

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF7 | 20 | Bcl-2 modulation |

| A549 | 25 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of specific functional groups within its structure. The thiophene ring and the amino group are critical for enhancing its biological interactions.

Key Findings from SAR Studies:

-

Substituents :

- The methoxy group at position three enhances solubility and bioavailability.

- The cyano group contributes to increased reactivity towards biological targets.

- Activity Correlation :

Q & A

Basic: What are the typical synthetic routes and reaction conditions for preparing Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate?

The compound is synthesized via Gewald-like thiophene ring formation, involving condensation of ethyl acetoacetate, sulfur, and a nitrile (e.g., malononitrile) under reflux in ethanol with triethylamine as a catalyst. After refluxing for 3–5 hours, the product is neutralized with acid and crystallized from ethanol . Key parameters include temperature control (reflux at ~78°C) and stoichiometric ratios of sulfur to nitrile to avoid side reactions.

Basic: How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- NMR : The thiophene ring protons appear as distinct singlets or doublets in the aromatic region (δ 6.5–7.5 ppm). The methoxy groups (OCH₃) resonate at δ ~3.8–4.0 ppm, while the cyano (CN) and ester (COO) groups are identified via ¹³C NMR at ~115 ppm (CN) and ~165–170 ppm (COO) .

- MS : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₁₁H₁₀N₂O₄S). Fragmentation patterns, such as loss of methoxy or cyano groups, further validate the structure .

Advanced: How can researchers optimize reaction yields and minimize side products during synthesis?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst variation : Replacing triethylamine with DBU or piperidine could improve cyclization efficiency.

- Time-temperature profiling : Shorter reaction times (1–2 hours) under microwave irradiation reduce decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from alternative solvents (e.g., acetonitrile) can isolate the target compound from by-products like unreacted nitriles .

Advanced: What strategies are effective for functionalizing the amino and cyano groups of this thiophene derivative?

- Amino group : Acylation with acetic anhydride or coupling with sulfonyl chlorides introduces amide/sulfonamide moieties. For example, refluxing with acetic anhydride yields acetylated derivatives .

- Cyano group : Hydrolysis with HCl/EtOH produces carboxylic acids, while reduction with LiAlH₄ generates amines. These modifications enable applications in drug discovery or materials science .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) due to its ester and cyano groups. Solubility can be enhanced via salt formation (e.g., hydrochloride) .

- Stability : It is stable at room temperature but degrades under prolonged UV exposure. Storage in amber vials at −20°C in anhydrous conditions is recommended .

Advanced: How can researchers resolve contradictions in spectral data or crystallization outcomes?

- Data validation : Cross-check NMR/IR with computational tools (e.g., DFT simulations) to confirm peak assignments.

- Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve ambiguities in molecular geometry. For poorly diffracting crystals, synchrotron radiation improves data quality .

- Batch comparison : Analyze multiple synthetic batches via HPLC (C18 column, acetonitrile/water gradient) to detect impurities influencing spectral results .

Advanced: What analytical methods are suitable for quantifying this compound in complex mixtures?

- HPLC-DAD : A C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) provides baseline separation. Detection at λ = 254 nm (for cyano/aromatic groups) ensures sensitivity .

- LC-MS/MS : MRM transitions (e.g., m/z 280 → 210) enable quantification in biological matrices with a detection limit of ~0.1 ng/mL .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Challenges include co-eluting by-products (e.g., unreacted nitriles) and low crystallinity. Solutions:

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to improve resolution.

- Re-crystallization : Optimize solvent pairs (e.g., ethanol/water) and cooling rates to enhance crystal purity .

Advanced: How can computational modeling predict the reactivity or biological activity of this compound?

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the amino group shows high nucleophilicity, making it prone to acylation .

- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. The thiophene core may exhibit π-π stacking with active-site residues, suggesting kinase inhibition potential .

Advanced: What methodologies assess the compound’s potential as a building block for functional materials?

- Electrochemical studies : Cyclic voltammetry (CHI 660E workstation) evaluates redox behavior. The cyano group may act as an electron-withdrawing moiety, enhancing charge transport in organic semiconductors .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) for applications in high-temperature material synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.